(3,5-Bis(trifluoromethyl)phenyl)zinc bromide
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Overview
Description
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide is an organozinc compound with the molecular formula C8H3BrF6Zn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a valuable tool in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3)
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3,5-Bis(trifluoromethyl)phenyl)zinc bromide exerts its effects involves the transmetalation step in cross-coupling reactions. The organozinc compound transfers its aryl group to the palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl groups enhance the reactivity of the aryl group, facilitating efficient coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide is unique due to its high reactivity and stability, which are attributed to the presence of trifluoromethyl groups. These properties make it particularly valuable in cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions .
Properties
IUPAC Name |
1,3-bis(trifluoromethyl)benzene-5-ide;bromozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLAYUNYMCRLNS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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